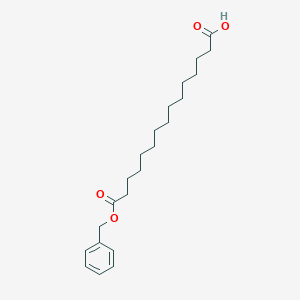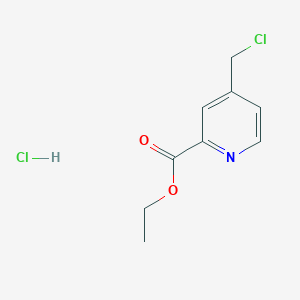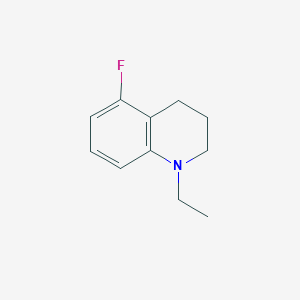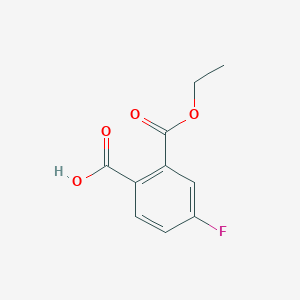
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyridine ring, along with a methanol group. The unique combination of these substituents imparts distinct physical, chemical, and biological properties to the compound, making it of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium hydride (NaH) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)aldehyde or carboxylic acid.
Reduction: Formation of dehalogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The presence of halogen atoms and the methanol group allows the compound to form strong interactions with enzymes and receptors. These interactions can inhibit or modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4-Dichloro-6-methylpyridin-3-yl)methanol: Similar structure but lacks the fluorine atom.
(6-Methylpyridin-3-yl)methanol: Lacks both chlorine and fluorine atoms.
(2,6-Dichloro-4-methylpyridin-3-yl)methanol: Similar structure but lacks the fluorine atom.
Uniqueness
The presence of both chlorine and fluorine atoms in (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol imparts unique electronic and steric properties, making it more reactive and versatile in various chemical reactions compared to its analogs. This uniqueness enhances its potential in drug development and other scientific applications .
Propriétés
Formule moléculaire |
C7H6Cl2FNO |
|---|---|
Poids moléculaire |
210.03 g/mol |
Nom IUPAC |
(2,6-dichloro-5-fluoro-4-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H6Cl2FNO/c1-3-4(2-12)6(8)11-7(9)5(3)10/h12H,2H2,1H3 |
Clé InChI |
PRJATGJYWYYYSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1F)Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


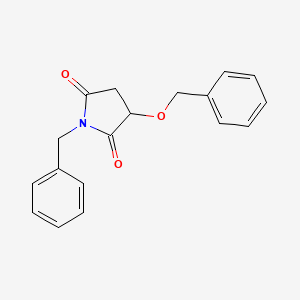
![Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)
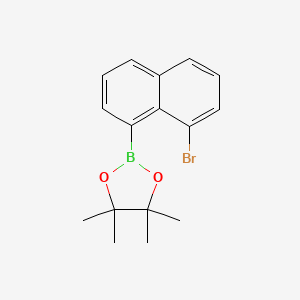
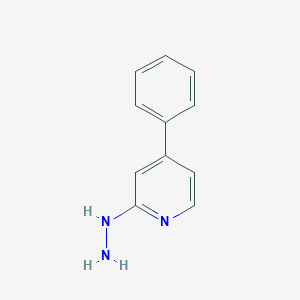
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol](/img/structure/B13668624.png)
![5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13668626.png)
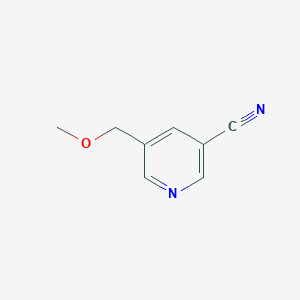
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)
